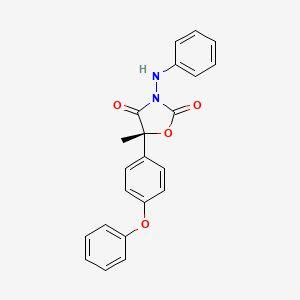

(R)-famoxadone

Description

Contextualization of Famoxadone (B114321) within the Oxazolidinone Class of Respiration Inhibitors

Famoxadone is a synthetic fungicide belonging to the oxazolidinone chemical class. nih.gov While not a strobilurin, it shares a similar mechanism of action, inhibiting the mitochondrial respiratory chain at Complex III. nih.govfao.orgchemicalbook.in This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal death. fao.orgherts.ac.uk Famoxadone is a broad-spectrum fungicide effective against a variety of plant pathogenic fungi, including those in the Ascomycete, Basidiomycete, and Oomycete classes. researchgate.netresearchgate.net It is particularly effective against diseases such as downy mildew, late blight, and early blight on crops like grapes, potatoes, and tomatoes. chemicalbook.in

The oxazolidinones represent a distinct class of antimicrobial agents. nih.gov In the context of fungicides, famoxadone is a key example of a quinol inhibitor (QoI), which targets the Qo site of the cytochrome bc1 complex. nih.govchemicalbook.in This specific mode of action has made it a valuable tool in disease management strategies. carla-hd.de

Significance of Stereochemistry in the Biological Activity and Environmental Fate of Chiral Compounds

Many pesticides, including famoxadone, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.govmichberk.com Although enantiomers of a chiral compound share identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities and environmental fates. michberk.comresearchgate.net This is because biological systems, such as enzymes and receptors in target organisms, are themselves chiral and can interact differently with each enantiomer. michberk.com

Overview of (R)-Famoxadone Research Landscape and Its Enantiomeric Relationship

Famoxadone is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. fao.org Research has shown that the fungicidal activity of famoxadone is primarily associated with the (S)-enantiomer. researchgate.netcarla-hd.de The (R)-enantiomer, in contrast, is considered the less active or inactive form against target fungi. nih.gov

Despite its lower fungicidal activity, the (R)-enantiomer is a subject of significant research interest due to its potential for differential environmental behavior and non-target effects. Studies have investigated the stereoselective degradation of famoxadone enantiomers in various soils and crops. nih.govnih.govresearchgate.net For example, one study found that this compound preferentially degraded in some soils under aerobic conditions. nih.gov Conversely, other research has indicated that (S)-(+)-famoxadone was preferentially degraded in tomato, apple, and grape. researchgate.net

Furthermore, research has highlighted the stereoselective toxicity of famoxadone enantiomers. One study reported that this compound exhibited higher acute toxicity to certain non-target aquatic organisms than the (S)-enantiomer. nih.gov Another recent study in mice suggested that this compound has a higher potential for bioaccumulation and may be the dominant enantiomer affecting the liver. nih.gov These findings underscore the importance of studying both enantiomers to fully understand the environmental and toxicological profile of famoxadone.

Interactive Data Table: Stereoselectivity of Famoxadone Enantiomers

| Aspect | This compound | (S)-Famoxadone | Reference(s) |

| Fungicidal Activity | Lower/Inactive | Higher/Active | researchgate.netcarla-hd.denih.gov |

| Toxicity to Danio rerio (Zebrafish) | More Toxic | Less Toxic | nih.gov |

| Toxicity to Daphnia magna | More Toxic | Less Toxic | nih.gov |

| Toxicity to Eisenia foetida (Earthworm) | More Toxic | Less Toxic | nih.gov |

| Bioaccumulation in Mice Liver | Higher | Lower | nih.gov |

| Preferential Degradation in Soil (Aerobic) | Preferential degradation observed in some studies | Enrichment observed in some studies | nih.gov |

| Preferential Degradation in Tomato, Apple, Grape | Less preferentially degraded | More preferentially degraded | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSBWNGDMYFCW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155221 | |

| Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-45-7 | |

| Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Enantiomeric Characterization of Famoxadone

Synthetic Pathways to Racemic Famoxadone (B114321)

The synthesis of racemic famoxadone, chemically named (RS)-3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione, can be achieved through a multi-step chemical process. wikipedia.org While various specific routes may exist, a general pathway involves the construction of the core oxazolidinedione ring from key precursors.

A critical step in forming an intermediate for famoxadone involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a phenoxy-acetylpyridine precursor. This reaction can be catalyzed by zinc iodide at room temperature to produce a cyanohydrin derivative. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, converts it into a carboxylic acid. This carboxylic acid intermediate is then reacted with phenylhydrazine (B124118) in the presence of a base, such as triethylamine, to facilitate a cyclization reaction. This final step forms the characteristic 1,3-oxazolidine-2,4-dione heterocyclic ring structure of famoxadone. Optimization of this cyclization step, for instance by adjusting the molar ratio of the reactants, has been shown to significantly improve the reaction yield.

Strategies for Enantioselective Synthesis of Famoxadone Enantiomers

The differential biological activities of the famoxadone enantiomers have necessitated the development of methods to obtain them in their pure forms. Two primary strategies are employed: the asymmetric synthesis of a single enantiomer and the resolution of the racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the formation of the other. This is a highly sought-after approach in modern chemistry as it is more atom-economical than resolution methods. chiralpedia.com For famoxadone, this has been achieved by employing chiral catalysts to control the stereochemical outcome of a key reaction.

One documented route involves the stereoselective cyclization of a ketone intermediate. This approach utilizes a chiral Lewis acid catalyst to direct the formation of the desired enantiomer. Specifically, catalysts such as (R)-BINOL-titanium complexes have been employed to achieve the S-configuration with high enantiomeric excess. In such reactions, the chiral catalyst creates a transient chiral environment around the substrate, favoring one pathway of reaction over the other and leading to the preferential formation of one enantiomer. chiralpedia.comnih.gov

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While potentially less efficient than asymmetric synthesis, it is a widely used and effective technique. For famoxadone, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. nih.gov

This technique relies on the differential interaction of the two enantiomers with a chiral surface within the HPLC column. mdpi.com The enantiomer that interacts more strongly with the CSP is retained longer, resulting in its elution from the column after the less strongly interacting enantiomer, thus achieving separation. Several studies have successfully resolved famoxadone enantiomers using polysaccharide-based chiral columns, such as those coated with cellulose (B213188) or amylose (B160209) derivatives. nih.govdntb.gov.ua For example, a Lux Amylose-1 column has been used effectively. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.govfao.org This method allows for the preparation of both (R)- and (S)-famoxadone with high enantiomeric purity (exceeding 98% enantiomeric excess).

Table 1: Chiral HPLC Resolution Conditions for Famoxadone Enantiomers

| Parameter | Condition | Reference |

| Column | Lux Amylose-1 | nih.gov |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Elution Order | R-(-)-famoxadone, followed by S-(+)-famoxadone | researchgate.net |

Physicochemical Characterization of (R)-Famoxadone and its Enantiomers

The distinct biological properties of famoxadone stereoisomers are rooted in their three-dimensional structure. Therefore, detailed characterization using various analytical techniques is crucial.

Spectroscopic Analysis and Structural Elucidation

A combination of spectroscopic methods has been used to analyze and elucidate the structure of famoxadone enantiomers.

Mass Spectrometry (MS): Coupled with HPLC, tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of each enantiomer in various samples. nih.govfao.org

UV-Visible Spectroscopy: Famoxadone exhibits a maximum absorption at a wavelength of 231 nm in a solution of acetonitrile and pH 3 water. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences, allowing for their distinction and quantification. wikipedia.orglibretexts.org For the technical material, Proton NMR and COSY NMR have been reported as characterization methods. fao.org

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a key technique for determining the absolute configuration of chiral molecules. utexas.edu By comparing experimental ECD spectra with those calculated using quantum chemical methods, the absolute configuration of famoxadone enantiomers has been unequivocally assigned. researchgate.netnih.gov These studies have established that the levorotatory enantiomer, (-)-famoxadone, corresponds to the (R)-configuration, while the dextrorotatory enantiomer, (+)-famoxadone, is the (S)-configuration. researchgate.net

X-ray Crystallography and Conformational Analysis of Famoxadone Stereoisomers

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, confirming the absolute configuration and revealing conformational details. nih.gov

X-ray analysis of the fungicidally active (S)-enantiomer has been performed, providing precise structural data. researchgate.net In its crystalline state, the famoxadone molecule adopts an extended, or anti, conformation. researchgate.net The structure is stabilized by intermolecular hydrogen bonds between the amine (NH) group and the heterocyclic oxygen atoms of an adjacent molecule, with a reported bond length of 2.89 Å. researchgate.net The angle between the oxazolidinone ring and the central phenyl group is approximately 112°.

However, computational analysis and structural studies of famoxadone bound to its target enzyme, the cytochrome bc₁ complex, reveal a significant conformational flexibility. researchgate.netuniprot.org When bound to the enzyme's active site, the molecule adopts a folded, U-shaped, or syn conformation, which is markedly different from its solid-state structure. researchgate.net This conformational change allows for optimized aromatic-aromatic interactions with amino acid residues in the binding pocket, which is crucial for its inhibitory activity. researchgate.net The ability to adopt this specific bound conformation is a key determinant of its biological function. Crystallographic fitting studies have shown that the S-(-) enantiomer fits into the active site with much greater ease than the R-(+)-famoxadone, providing a structural basis for its higher fungicidal potency. researchgate.net

Table 2: Crystallographic and Conformational Data for Famoxadone

| Parameter | Value/Description | Reference |

| Crystal System (Form I) | Orthorhombic | researchgate.net |

| Space Group (Form I) | P212121 | researchgate.net |

| Conformation (Crystalline State) | Extended (anti conformation) | researchgate.net |

| Conformation (Bound State) | Folded, U-shaped (syn conformation) | researchgate.net |

| Key Torsional Angle | 112° (between oxazolidinone ring and central phenyl group) | |

| Intermolecular Interaction | Hydrogen bond (N-H···O) | ebi.ac.uknih.govresearchgate.net |

| H-Bond Length | 2.89 Å |

Polymorphism and Solid-State Forms of Famoxadone

The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties. Famoxadone has been shown to exist in at least six different polymorphic forms, designated as Form I through Form VI. dntb.gov.uamdpi.com

Studies have been conducted to prepare and characterize these polymorphs using various analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM). dntb.gov.ua The different polymorphs are distinguishable by their unique XRPD patterns.

Among the identified polymorphs, Form I is the most thermodynamically stable. researchgate.net This has been confirmed through studies of solvent-mediated polymorphic transformation (SMPT), where the metastable Form II spontaneously converts to the more stable Form I in various solvent systems. dntb.gov.uaresearchgate.net The transformation process is understood to involve the dissolution of the metastable form followed by the nucleation and growth of the stable form. researchgate.net

A single crystal structure for the racemic Form I has been determined. dntb.gov.ua It crystallizes in the orthorhombic P212121 space group. The crystal structure reveals intermolecular hydrogen bonding between the imino group (N-H) and a carbonyl group (C=O) of adjacent molecules. There is also a reported crystal structure for (S)-famoxadone, which shows similar crystallographic parameters to Form I.

The distinct nature of each polymorph is evident from their X-ray powder diffraction patterns. The characteristic peaks for each form at specific 2θ angles allow for their identification.

Table 1: Diagnostic XRPD Peaks for Famoxadone Polymorphs

| Polymorph | Characteristic 2θ Peaks |

|---|---|

| Form I | 6.0°, 7.9°, 9.6°, 10.2°, 12.0°, 14.8°, 17.3°, 18.5°, 19.2°, 19.8°, 20.5° |

| Form II | 10.0°, 16.7°, 18.1°, 20.2°, 20.8°, 21.2°, 22.2°, 24.3°, 28.5° |

| Form III | 4.9°, 9.2°, 13.4°, 15.9°, 18.0°, 19.6°, 20.5°, 21.2°, 22.3° |

| Form IV | 7.0°, 9.5°, 10.4°, 18.5°, 19.1°, 19.7°, 21.2°, 23.1°, 28.8° |

| Form V | 5.2°, 10.1°, 11.5°, 14.8°, 15.9°, 18.6°, 20.0°, 20.9°, 23.5° |

| Form VI | 6.3°, 8.7°, 9.1°, 12.5°, 17.2°, 18.1°, 18.6°, 20.9°, 25.8° |

Data sourced from a 2019 study on famoxadone polymorphism.

Thermal analysis using DSC further differentiates the polymorphs, with each form exhibiting a distinct melting point.

Table 2: Crystallographic Data for Famoxadone Form I

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Z | 4 |

| Z' | 1 |

Data from the crystallographic analysis of racemic Form I.

Stereoselective Synthesis and Enantiomeric Characterization

Given that the biological activity of famoxadone is stereospecific, the synthesis and characterization of individual enantiomers are of significant interest.

Stereoselective Synthesis of this compound

While detailed synthetic routes specifically for this compound are not extensively published, the methods for its enantiomer, (S)-famoxadone, provide a strong basis for its synthesis. Two primary strategies are employed for the enantioselective synthesis of famoxadone enantiomers: chiral resolution and asymmetric synthesis.

Chiral Resolution: This method involves the separation of a racemic mixture of famoxadone. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for this purpose. This approach can yield enantiomers with high enantiomeric excess.

Asymmetric Synthesis: This strategy aims to create the desired enantiomer directly. For the (S)-enantiomer, an asymmetric synthesis has been reported that involves a stereoselective cyclization of a ketone intermediate. This reaction is catalyzed by a chiral Lewis acid, such as a (R)-BINOL-titanium complex. It is plausible that the synthesis of this compound could be achieved through a similar route, likely by employing the corresponding (S)-BINOL-titanium complex as the chiral catalyst to induce the opposite stereochemistry.

Enantiomeric Characterization

The separation and identification of the (R) and (S) enantiomers of famoxadone are crucial for studying their individual properties.

A widely used method for the enantioselective determination of famoxadone is reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). semanticscholar.org Chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), have proven effective in separating the two enantiomers. semanticscholar.org

Studies have established the elution order of the enantiomers. Under specific chromatographic conditions, the R-(-)-famoxadone elutes before the S-(+)-famoxadone. researchgate.net The absolute configuration has been confirmed, with the (-)-famoxadone being the R enantiomer and the (+)-famoxadone being the S enantiomer. researchgate.net

Table 3: Analytical Method for Enantiomeric Separation of Famoxadone

| Parameter | Description |

|---|---|

| Technique | Reversed-phase HPLC-MS/MS |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Methanol/formic acid-ammonium acetate (B1210297) buffer |

| Elution Order | 1. R-(-)-famoxadone 2. S-(+)-famoxadone | Based on findings from enantioselective analysis studies. semanticscholar.orgresearchgate.net

Molecular Mechanism of Action: Stereochemical Insights

Inhibition of Mitochondrial Electron Transport Chain Complex III (Cytochrome bc1)

The cytochrome bc1 complex is a critical enzyme in the respiratory chain, catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. researchgate.netnih.gov Famoxadone (B114321) specifically targets the Quinone "outer" (Qo) binding site on the cytochrome b subunit of this complex. researchgate.netebi.ac.uk By binding to this site, it effectively blocks the bifurcation of electron transport, preventing the transfer of electrons to cytochrome c1. nih.gov

The binding of famoxadone within the hydrophobic Qo pocket is characterized by a sophisticated network of molecular interactions, particularly aromatic-aromatic interactions. researchgate.netnih.gov Crystallographic studies have revealed that upon binding, both the famoxadone molecule and the amino acid residues lining the binding pocket undergo conformational rearrangements to optimize these interactions. researchgate.netnih.gov The phenylamino (B1219803) group of famoxadone is positioned deep within the pocket, near the docking crater for the iron-sulfur protein (ISP), while the phenoxyphenyl group is situated at the entrance. researchgate.netresearchgate.net

The inhibitor's stability in the binding pocket is reinforced by numerous van der Waals interactions and specific hydrogen bonds. A structural water molecule plays a crucial role, mediating a hydrogen-bonding network that connects the N1 and O6 atoms of famoxadone to the hydroxyl group of Tyrosine-131 and the carbonyl oxygen of Lysine-269 on the protein. researchgate.netresearchgate.net The significance of this network is highlighted by the observation that methylation of the N1 atom on famoxadone leads to a threefold loss in inhibitory activity. researchgate.net

The table below details the key amino acid residues in the Qo pocket of the cytochrome bc1 complex that interact with the bound famoxadone molecule.

| Interacting Residue | Location/Role in Binding | Type of Interaction |

| M124, F128, Y273, F274, I298 | At the entrance of the Qo pocket, interacting with the phenoxyphenyl group. | Van der Waals |

| Y131, K269 | Form a hydrogen-bonding network with famoxadone via a water molecule. | Hydrogen Bond |

| M138, G142, V145, I146, I268, P270, Y278 | Deep within the Qo pocket, interacting with the phenylamino group. | Hydrophobic |

| Table 1: Key Amino Acid Interactions with Famoxadone at the Qo Site. Data sourced from crystallographic studies. researchgate.net |

The binding of (R)-famoxadone to the Qo site induces significant conformational changes that extend beyond the immediate binding pocket, demonstrating an allosteric mechanism of inhibition. researchgate.netnih.gov A critical consequence of this binding is the immobilization of the Rieske iron-sulfur protein (ISP), an essential subunit of the bc1 complex. ebi.ac.uknih.gov

In its normal catalytic cycle, the ISP must move between cytochrome b and cytochrome c1 to facilitate electron transfer. nih.gov Famoxadone binding locks the ISP in the "b conformation," fixing its position relative to cytochrome b and preventing its required movement. ebi.ac.uk This induced conformational arrest of the ISP is a key feature of the inhibitory mechanism, as it directly halts the electron transfer process. nih.gov These structural changes provide clear evidence for a functional role of cytochrome b in controlling the movement of the ISP through an intrasubunit signal transduction pathway. researchgate.netnih.gov

Detailed Interactions at the Quinone "Outer" (Qo) Binding Site

Comparative Mechanistic Analysis of (R)- and (S)-Famoxadone

Famoxadone is produced and used as a racemic mixture, containing both the (R) and (S) enantiomers in equal measure. fao.orgebi.ac.uk However, the two stereoisomers exhibit notable differences in their biological activity, which stem from their differential interactions at the molecular target site. researchgate.net

The fungicidal activity of famoxadone is predominantly attributed to the (S)-enantiomer. nih.govresearchgate.netebi.ac.uk The chiral environment of the Qo binding site in fungal cytochrome bc1 complexes shows a stereoselective preference for the (S)-isomer. This preference is due to superior steric and electronic complementarity, which allows for more optimized aromatic stacking interactions. Crystallographic studies confirm that fitting the (S)-enantiomer into the binding site model is accomplished with much greater ease than the (R)-enantiomer. researchgate.net

Despite the generally higher fungicidal activity of the (S)-form, the (R)-enantiomer is not inactive and, in some cases, exhibits greater potency. One study found that the bioactivity of this compound was 2.7 to 178 times higher than that of (S)-famoxadone against five different phytopathogenic fungi. researchgate.net Conversely, in mammals, the (R)-enantiomer demonstrates weaker binding to the target complex but higher cytotoxicity. For example, the (R)-enantiomer was found to be 1.5 times more toxic to human liver carcinoma (HepG2) cells. nih.gov This suggests that the specific topology and amino acid composition of the Qo site can vary between species, leading to different stereochemical preferences.

The differences in binding affinity and orientation between the (R) and (S) enantiomers directly translate to variations in their inhibitory potency and biological effects. The superior fit of the (S)-enantiomer in most target fungi leads to its greater efficacy in controlling common crop diseases. For instance, (S)-famoxadone was found to be 3.00 to 6.59 times more effective than this compound against Alternaria solani.

In contrast, the stereochemistry of the (R)-enantiomer appears to contribute to higher toxicity in non-target organisms. Studies have shown this compound to be significantly more toxic to aquatic life, including being 100 times more toxic to the zebrafish (Danio rerio) than its (S)-counterpart. Furthermore, the bioavailability of this compound in mice was observed to be six times higher than that of the (S)-enantiomer, leading to its preferential accumulation. nih.gov This difference was linked to lower binding affinities of cytochrome P450 enzymes (CYP2C8, CYP2C19, and CYP2E1) for the (R)-enantiomer, resulting in slower metabolic breakdown. nih.gov These findings underscore the critical role of stereochemistry in determining not only the intended fungicidal potency but also the broader toxicological profile of famoxadone.

| Organism/System | Enantiomer with Higher Potency/Effect | Observed Effect | Reference |

| Alternaria solani (fungus) | (S)-famoxadone | 3.00 to 6.59 times more effective than (R)-form | |

| Five Phytopathogens (fungi) | This compound | 2.7 to 178 times more bioactive than (S)-form | researchgate.net |

| Danio rerio (zebrafish) | This compound | 100 times more toxic than (S)-form | |

| HepG2 cells (human) | This compound | 1.5 times more toxic than (S)-form | nih.gov |

| Mice | This compound | 6 times higher bioavailability than (S)-form | nih.gov |

| Table 2: Comparative Biological Activity of (R)- and (S)-Famoxadone. |

Structure Activity Relationships Sar and Stereochemical Effects

Elucidation of Key Structural Features for Mitochondrial Respiration Inhibition

Famoxadone (B114321) functions as a potent fungicide by inhibiting the mitochondrial respiratory chain at Complex III, also known as the ubiquinol (B23937):cytochrome c oxidoreductase or cytochrome bc1 complex. researchgate.netinchem.org This inhibition halts the production of adenosine (B11128) triphosphate (ATP), which is essential for cellular energy, ultimately leading to fungal cell death. inchem.orgherts.ac.uk The primary site of action for famoxadone is the Quinone 'outer' (Qo) binding site on the cytochrome bc1 complex. mdpi.comebi.ac.uk

The molecular structure of famoxadone contains several key features essential for its inhibitory activity. These include the oxazolidinedione ring, a phenoxyphenyl group, and a phenylamino (B1219803) group. researchgate.netresearchgate.net The oxazolidinedione ring system is considered a critical part of the toxophore, the portion of the molecule responsible for its toxic properties. researchgate.net

Structural studies have revealed that famoxadone's binding mechanism is highly specific. It relies on a network of aromatic-aromatic interactions between the compound and amino acid residues within the Qo binding pocket. researchgate.net This precise interaction induces significant conformational changes in the cytochrome b and Rieske iron-sulfur protein (ISP) subunits of the complex. researchgate.net Specifically, the binding of famoxadone immobilizes the head domain of the ISP, which is a crucial step for the electron transfer process. mdpi.comebi.ac.uk This mode of action classifies famoxadone as a Pf-type inhibitor. mdpi.com The importance of the molecule's specific structural arrangement is further highlighted by the role of a water-mediated hydrogen-bonding network. Research has shown that replacing a hydrogen atom on the phenylamino group with a methyl group results in a more than threefold decrease in inhibitory activity, demonstrating the critical nature of this hydrogen bond for effective binding. researchgate.net

Stereochemical Influence on Structure-Activity Relationships of Famoxadone

Famoxadone is a chiral molecule and is commercially produced as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers. inchem.orgherts.ac.uk The stereochemistry, or the three-dimensional arrangement of atoms at the chiral center on the C5 position of the oxazolidinedione ring, plays a pivotal role in its biological activity. researchgate.net While the (S)-enantiomer is often cited as the more active fungal inhibitor, research has shown that the stereoselectivity of famoxadone is highly dependent on the target organism and can even show opposing effects in non-target species. ebi.ac.ukresearchgate.netnih.gov

The biological activities of the (R)- and (S)-enantiomers of famoxadone vary significantly across different species. One comprehensive study investigating five major plant pathogens found that (R)-(-)-famoxadone exhibited substantially higher bioactivity than its (S)-(+)-counterpart. researchgate.netnih.govsigmaaldrich.com Conversely, other research has indicated that S-(+)-famoxadone possesses stronger bactericidal activity and is more effective at inhibiting mitochondrial electron transport in rat hearts. researchgate.net This suggests that the binding pockets of the target enzymes in different organisms have distinct chiral preferences. researchgate.net

| Phytopathogen | More Active Enantiomer | Activity Ratio (R- vs. S-form) | Reference |

|---|---|---|---|

| Botrytis cinerea | R-(-)-famoxadone | 2.7x higher | researchgate.netnih.gov |

| Alternaria solani | R-(-)-famoxadone | 3.7x higher | researchgate.netnih.gov |

| Fusarium oxysporum | R-(-)-famoxadone | 178x higher | researchgate.netnih.gov |

| Phytophthora infestans | R-(-)-famoxadone | 4.5x higher | researchgate.netnih.gov |

| Colletotrichum gloeosporioides | R-(-)-famoxadone | 3.1x higher | researchgate.netnih.gov |

The chiral center at the C5 carbon of the oxazolidinedione ring is the determining factor for the differential biological activity between the (R)- and (S)-enantiomers. researchgate.net The specific three-dimensional orientation of the substituents attached to this carbon dictates how effectively each enantiomer can fit into the chiral binding pocket of its target enzyme, the cytochrome bc1 complex. The enantiomer that achieves a more complementary fit can establish stronger and more stable interactions with the active site, leading to greater inhibitory potency. michberk.com This principle of stereochemical recognition explains why one enantiomer can be highly effective while the other is significantly less active or even inactive against a particular target. michberk.com

Comparative SAR Studies of (R)- and (S)-Famoxadone Analogues

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are invaluable tools for investigating the SAR of famoxadone. oup.comfrontiersin.orgnih.gov These in silico techniques allow researchers to model the interactions between fungicides and their protein targets at the molecular level, providing insights that can guide the design of more effective compounds and help in understanding mechanisms of fungicide resistance. oup.comnih.gov

Molecular docking studies have been successfully used to simulate the binding of famoxadone within the Qo site of the cytochrome bc1 complex. nih.govsciprofiles.com These simulations have confirmed that famoxadone is a versatile binder, showing high affinity for both the normal (wild-type) and certain mutated versions of the enzyme that can confer resistance, such as the G143A mutation found in Plasmopara viticola and Botrytis cinerea. nih.govsciprofiles.com

QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govnih.gov By using machine learning algorithms, QSAR can be employed to predict the fungicidal activity of different famoxadone analogues and their individual enantiomers. nih.gov These predictive models can screen large virtual libraries of chemical structures to identify candidates with potentially high activity, thereby streamlining the discovery process. While specific QSAR models detailing the prediction of famoxadone's enantiomeric activity are highly specialized, the methodology is a key part of modern pesticide development. nih.gov For instance, QSAR analysis has been used to identify other non-QoI fungicides that could have a high affinity for mutated cytochrome b, offering strategies to manage resistance. nih.gov

In silico screening involves using computational methods to search for potential new functions or targets for existing molecules. Through this approach, famoxadone was identified as a potent inhibitor of a novel protein target in the fungus Fusarium oxysporum, which causes vascular wilt in tomatoes. frontiersin.orgnih.govnih.gov Subsequent molecular dynamics simulations and binding free energy calculations confirmed that famoxadone binds strongly to this target protein, FOXG_04696, validating it as a promising candidate for controlling this pathogen. frontiersin.orgnih.govfrontiersin.org

Furthermore, the structural motifs of famoxadone have been used in ligand-based design to create novel molecules for other applications, such as anti-cancer agents, demonstrating the broader applicability of its chemical scaffold. mdpi.com Docking studies have also been employed to explore potential off-target interactions, for example, by predicting the binding of famoxadone to human proteins involved in reproduction, which is an important aspect of comprehensive risk assessment. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Profiling of Famoxadone Enantiomers

Stereoselective Absorption, Distribution, and Elimination in Animal Models

Studies in animal models have demonstrated that the pharmacokinetic profile of famoxadone (B114321) is enantioselective, meaning the (R)- and (S)-enantiomers behave differently in the body.

Enantioselective Gastrointestinal Absorption Kinetics

Following oral administration in rats, famoxadone is partially absorbed from the gastrointestinal tract. fao.org Studies using radiolabelled famoxadone indicate that approximately 40% of an administered dose is absorbed. fao.org At higher doses, absorption can become a limiting factor for internal exposure. inchem.orgwho.int While specific kinetic parameters for each enantiomer's absorption are not fully detailed in the provided information, the downstream differences in tissue concentration and excretion suggest that their absorption rates or presystemic metabolism may differ. A study in mice revealed that the (R)-enantiomer has a higher bioaccumulation potential than the (S)-enantiomer, which may be partly attributed to differences in absorption and/or metabolic stability. acs.orgnih.gov

Tissue Distribution Patterns of (R)- and (S)-Famoxadone

Once absorbed, famoxadone enantiomers distribute throughout the body, but not uniformly. A study in mice demonstrated significantly higher bioaccumulation of the (R)-enantiomer in the liver compared to the (S)-enantiomer. acs.orgnih.gov In rats, the highest concentrations of famoxadone residues are generally found in the liver and fat. fao.org In lactating goats, famoxadone was the major residue found in milk, muscle, fat, liver, and kidney. apvma.gov.au The tendency for higher concentrations in fatty tissues is consistent with the lipophilic nature of the compound. fao.org The differential accumulation, particularly the higher concentration of (R)-famoxadone in the liver, suggests stereoselective transport or metabolic processes. acs.orgnih.gov

Table 1: Illustrative Enantioselective Distribution of Famoxadone in Mouse Liver This table is based on findings from a study in mice, illustrating the preferential accumulation of the R-enantiomer. The ratios represent the concentration of R-FAM relative to S-FAM.

| Exposure Level | R-FAM to S-FAM Concentration Ratio in Liver |

| No Observed Effect Level (NOEL) | 3.52 |

| 1/10 NOEL | 242.69 |

Source: Data derived from findings reported in studies on mice. acs.orgnih.gov

Excretion Pathways and Rates of Famoxadone Enantiomers

The elimination of famoxadone from the body is rapid and occurs primarily through the feces. fao.orginchem.org In rats, over 75% of an administered dose is excreted in the feces, with about 10% found in the urine, mostly within 24 hours. fao.org The major component in the feces is unmetabolized parent famoxadone. fao.orginchem.orgwho.int Biliary excretion is a significant route, accounting for 30-39% of the dose in bile duct-cannulated rats. inchem.orgapvma.gov.au The parent famoxadone is not detected in bile or urine, indicating it is extensively metabolized before renal or biliary clearance. fao.orginchem.org While direct comparative excretion rates for the enantiomers are not specified, the preferential degradation of this compound observed in some environmental studies suggests that the enantiomers are likely cleared from the body at different rates. nih.gov

Enantioselective Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolism of famoxadone is extensive and stereoselective, involving several biochemical reactions that transform the parent compound into more excretable forms. inchem.org

Hydroxylation and Cleavage Pathways of Famoxadone Stereoisomers

The primary metabolic pathways for famoxadone in rats involve hydroxylation and hydrolytic cleavage. fao.orginchem.org Hydroxylation can occur on both the phenoxyphenyl and phenylamino (B1219803) rings of the molecule. fao.orgnih.gov This is followed by the cleavage of the oxazolidinedione ring moiety. fao.orginchem.org These metabolic transformations produce a variety of metabolites. fao.org The process is known to be stereoselective, as investigations were designed to evaluate the differential metabolism of the two enantiomers. inchem.orgwho.int The specific enzymes, likely from the cytochrome P450 family, that carry out these reactions may have different affinities for (R)- and (S)-famoxadone, leading to different rates and products of metabolism. researchgate.net

Characterization of Primary and Conjugated Metabolites

A number of metabolites have been identified in preclinical animal studies. In rat feces, mono- and di-hydroxylated derivatives of famoxadone are the main metabolites. fao.orgnih.gov In urine, metabolites resulting from the cleavage of the oxazolidinedione ring are found. fao.org One major urinary metabolite containing the phenylamino part of the molecule is 4-acetoxyaniline. fao.orgwho.int Metabolites are often further processed through phase II conjugation. inchem.org In rat bile, the major metabolites found were conjugates (such as glucuronide or sulfate (B86663) conjugates) of hydroxylated compounds and catechols. inchem.orgfao.org Parent famoxadone itself was not detected in the bile. inchem.org

Table 2: Key Famoxadone Metabolites Identified in Preclinical Species (Rats) This table summarizes the major types of metabolites and their location of recovery.

| Metabolite Type | Metabolic Pathway | Recovery Matrix |

| Mono- and Dihydroxy-famoxadone | Hydroxylation | Feces |

| Products of ring cleavage (e.g., 4-acetoxyaniline) | Hydrolysis/Cleavage | Urine |

| Conjugates of hydroxylated metabolites | Conjugation (e.g., Glucuronidation, Sulfation) | Bile |

Source: Data compiled from various metabolism studies in rats. fao.orginchem.orgwho.intnih.gov

Stereoselective Environmental Behavior and Degradation in Research Systems

Dissipation Kinetics and Half-Life of Famoxadone (B114321) Enantiomers in Simulated Environmental Compartments (e.g., soil, water)

The persistence of famoxadone in the environment is dictated by its dissipation kinetics, often expressed as a half-life (DT50), which can vary significantly between its enantiomers and across different environmental matrices like soil and water.

In Soil: Under aerobic conditions, studies have shown that the degradation of famoxadone in soil is enantioselective. Research indicates a preferential degradation of the (R)-famoxadone enantiomer in some soils, leading to an enrichment of the (S)-enantiomer over time. nih.gov For instance, in one study, the half-life for the degradation of famoxadone enantiomers in various soils under aerobic conditions ranged from 46.2 to 126 days. nih.gov After 120 days, the enantiomeric fraction (EF) in these soils ranged from 0.435 to 0.470, indicating a clear preference for the degradation of this compound. nih.gov

In Water: In aquatic environments, hydrolysis and photolysis are key degradation processes. Famoxadone is relatively stable in acidic conditions (pH 5) but hydrolyzes rapidly at neutral (pH 7) and alkaline (pH 9) conditions. fao.org The hydrolysis half-life at pH 5 has been reported as 31-41 days, while at pH 7, it is much shorter. fao.orgepa.gov One report indicates a hydrolytic half-life of 2.4 days under neutral conditions. regulations.gov Aqueous photolysis also contributes significantly to its degradation, with a reported half-life of 6 days in natural sunlight. regulations.gov The primary degradation pathway in water involves the formation of the metabolite IN-JS940.

Table 1: Half-Life (DT50) of Famoxadone Enantiomers in Different Environmental Compartments

| Enantiomer | Compartment | Condition | Half-Life (Days) | Reference |

|---|---|---|---|---|

| This compound | Soil | Aerobic | Preferentially degraded (Half-life of racemate: 46.2-126) | nih.gov |

| (S)-Famoxadone | Soil | Aerobic | More persistent (Half-life of racemate: 46.2-126) | nih.gov |

| Racemic Famoxadone | Soil | Anaerobic | 62.4-147 (non-enantioselective) | nih.gov |

| Racemic Famoxadone | Soil | Aerobic (Field) | 5-28 | fao.org |

| Racemic Famoxadone | Loam Soil | - | 35 | nih.gov |

| Racemic Famoxadone | Water | Hydrolysis (pH 7) | 2.4 | regulations.gov |

| Racemic Famoxadone | Water | Hydrolysis (pH 5) | 31-41 | epa.gov |

| Racemic Famoxadone | Water | Aqueous Photolysis | 6 | regulations.gov |

Enantioselective Degradation Pathways in Environmental Matrices

The degradation of this compound follows several pathways, which can be broadly categorized into microbial and abiotic processes. These pathways can exhibit enantioselectivity, meaning the rate and products of degradation may differ for the (R)- and (S)-enantiomers.

Microbial action is the primary driver of famoxadone degradation in soil. fao.orgfao.org Studies have demonstrated that soil microorganisms preferentially metabolize the (R)-enantiomer under aerobic conditions. nih.gov This stereoselectivity is significant because the two enantiomers have different biological activities; the (S)-enantiomer is reported to be more effective against target fungi, while the (R)-enantiomer can be more toxic to certain non-target organisms. nih.gov The main microbial degradation pathway involves the hydroxylation of the phenoxyphenyl ring to form the metabolite IN-KZ007. fao.orgfao.org

Abiotic processes, including hydrolysis and photolysis, are significant degradation routes for famoxadone, particularly in aquatic systems. fao.orgregulations.gov

Hydrolysis: Famoxadone undergoes hydrolysis, which involves the cleavage of its chemical bonds by water. This process is highly pH-dependent. The molecule is more stable in acidic water but degrades rapidly in neutral to alkaline water. fao.org The primary hydrolytic reactions involve the opening of the oxazolidinedione ring and the cleavage of the bond between the oxazolidinedione ring and the aminophenyl group. fao.org The hydrolysis cleavage product IN-JS940 is a major metabolite in water. nih.gov

Photolysis: Famoxadone is susceptible to degradation by sunlight. In aqueous solutions, the photolysis half-life is approximately 6 days. regulations.gov On soil surfaces, the photolysis half-life is around 9.2 days. regulations.gov This indicates that sunlight plays a crucial role in the dissipation of famoxadone residues from plant surfaces and the top layer of soil.

Microbial Degradation and Biotransformation Studies

Research on Environmental Metabolites and Their Persistence

The degradation of famoxadone leads to the formation of several metabolites, the persistence and behavior of which are important for a complete environmental risk assessment.

The major degradation products identified in soil and water systems include:

IN-KZ007: Formed through the hydroxylation of the phenoxyphenyl ring, this is a major metabolite in soil under aerobic conditions. fao.orgfao.org It can reach a peak concentration of 7% to 16% of the applied famoxadone within a few days. fao.orgfao.org

IN-JS940: This hydrolysis product results from the cleavage of the oxazolidinedione ring. It is a primary metabolite in water, where it can account for up to 70% of the degradation products, and is also found in soil, reaching up to 11-50% of the initial famoxadone content. fao.orgnih.govresearchgate.net It is considered to have low persistence, with a geometric mean half-life of 5.7 days.

IN-KF015: Detected in both soil and water samples. nih.govresearchgate.net

IN-MN467: Detected in soil samples. nih.govresearchgate.net

Other minor metabolites: These include IN-MN468.

Table 2: Major Environmental Metabolites of Famoxadone

| Metabolite | Chemical Name | Formation Pathway | Environmental Compartment | Maximum Observed Concentration (% of Applied) | Reference |

|---|---|---|---|---|---|

| IN-KZ007 | Phenoxyphenyl-hydroxylated famoxadone | Hydroxylation | Soil | 16% | fao.org |

| IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid | Hydrolysis | Water, Soil | 70% (in water), up to 50% (in soil) | nih.govresearchgate.net |

| IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | - | Water, Soil | Detected | nih.govresearchgate.net |

| IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | - | Soil | Detected | nih.govresearchgate.net |

| IN-MN468 | - | - | Soil | Up to 9% |

Table of Compound Names

| Name Mentioned | Chemical Name |

| This compound | (R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |

| (S)-famoxadone | (S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |

| Famoxadone | 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione |

| IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid |

| IN-KZ007 | Phenoxyphenyl-hydroxylated famoxadone |

| IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione |

| IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione |

| IN-MN468 | Not specified in sources |

| 4-acetoxyaniline | 4-acetamidophenol |

Advanced Analytical Methodologies for Enantiomeric Quantification in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of famoxadone (B114321), allowing for the determination of enantiomeric excess (ee) and the assessment of enantiomeric purity. googleapis.comuma.es This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have proven highly effective for resolving famoxadone enantiomers. juniperpublishers.com For instance, a Lux Amylose-1 column has been successfully used to achieve optimal separation. nih.govresearchgate.net Another study reported the complete separation of famoxadone enantiomers on a Cellulose-1 column under reverse-phase conditions. A simple HPLC method was also established to determine the stereoselective degradation of famoxadone in various cucurbits and soil. researchgate.net

The mobile phase composition is a critical parameter in achieving successful enantioseparation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. juniperpublishers.com111.203.20 One validated method utilized a mobile phase of acetonitrile/water (70:30, v/v) with a Lux Amylose-1 column to separate the enantiomers within 6 minutes. nih.gov Another approach used methanol/formic acid-ammonium acetate (B1210297) buffer as the mobile phase with a cellulose tris(3,5-dimethylphenylcarbamate) CSP. 111.203.20 Detection is commonly performed using UV detectors or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS). fao.org111.203.20

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Analysis Time (min) | Detection | Reference |

|---|---|---|---|---|---|

| Lux Amylose-1 | Acetonitrile/Water (70:30, v/v) | 0.3 | 6 | MS/MS | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol/Formic acid-ammonium acetate buffer | Not Specified | Not Specified | MS/MS | 111.203.20 |

| Cellulose-1 | Not Specified (Reverse Phase) | Not Specified | >12 | MS/MS | researchgate.net |

| Phenyl/C-18 (Column-switching) | Not Specified | Not Specified | UV (245 nm) | fao.org |

Gas Chromatography (GC) Coupled with Chiral Columns for Enantioseparation

Gas Chromatography (GC) offers a high-resolution alternative for the separation of volatile and thermally stable chiral compounds. ijcrt.org For the analysis of famoxadone, GC methods have been developed, often coupled with selective detectors like an electron-capture detector (ECD) or a mass spectrometer (MS). fao.orgresearchgate.net The use of GC-MS is particularly advantageous for its ability to provide structural information for confirmation.

The core of chiral GC is the chiral stationary phase, which is typically based on cyclodextrin (B1172386) derivatives coated onto a capillary column. nih.gov While specific applications of chiral GC columns for famoxadone enantioseparation are less commonly reported than HPLC methods, the principles are well-established for other agrochemicals. nih.govjst.go.jp A GC-MS/MS method has been validated for the analysis of famoxadone in complex matrices like wheat, demonstrating the technique's applicability. eurl-pesticides.eu In one study analyzing pesticide residues in red chili powder, a GC-MS/MS method was used to quantify famoxadone with a limit of quantification (LOQ) of 0.005 mg/kg. lcms.cz

For GC analysis, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes, although this is not always required for famoxadone itself. nih.gov The high efficiency of capillary GC columns allows for excellent separation, and when coupled with sensitive detectors, enables the analysis of trace levels of enantiomers in complex samples.

| Technique | Detector | Matrix | Limit of Quantification (LOQ) (mg/kg) | Reference |

|---|---|---|---|---|

| GC | ECD | Grapes, Cucumbers, Wine, Potatoes, Wheat Grain, Raisins, Tobacco | 0.01 - 0.05 | fao.org |

| GC | MS | Grapes, Wine | Not Specified | |

| GC-MS/MS | MS/MS | Wheat | Not Specified (Validated at 0.011, 0.02, 0.104 mg/kg) | eurl-pesticides.eu |

| GC-MS/MS | MS/MS | Red Chili Powder | 0.005 | lcms.cz |

Mass Spectrometry (MS/MS) for Enantiomer-Specific Detection and Fragmentation Analysis

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the enantioselective analysis of famoxadone. juniperpublishers.commdpi.comscholarsportal.info Its high selectivity and sensitivity allow for the detection and quantification of enantiomers at very low concentrations, even in complex research matrices. nih.govepa.gov

The methodology involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). eurl-pesticides.eu For famoxadone, transitions can be detected in either positive or negative ion mode electrospray ionization (ESI), depending on the specific analyte and its metabolites. epa.gov For example, one study monitored the ammonium (B1175870) adduct molecular ion at m/z 392 and observed a characteristic fragment ion at m/z 238. 111.203.20ebi.ac.uk The use of at least two transitions for each analyte provides a high degree of confidence in the identification and quantification, with one transition for quantification and another for confirmation. epa.gov

The development of LC-MS/MS methods has enabled the establishment of very low limits of quantification (LOQ). For instance, a method for analyzing famoxadone in tomato, apple, and grape achieved LOQs of not more than 4 μg/kg for each enantiomer. nih.gov Another validated method for soil and water reported LOQs of 10 ppb (μg/kg) and 0.1 ppb (μg/L), respectively. epa.gov This level of sensitivity is crucial for studying the environmental fate and stereoselective degradation of (R)-famoxadone. nih.govresearchgate.net

Development of Robust and Sensitive Analytical Methods for Research Matrices

A significant area of research has been the development and validation of complete analytical methods for determining this compound and its enantiomer in diverse and often complex research matrices, such as crops, soil, and water. nih.govepa.gov These methods encompass sample extraction, cleanup, and final analysis.

Sample preparation is a critical step to remove interfering substances from the matrix. chromatographyonline.com Common extraction techniques involve using organic solvents like acetonitrile, sometimes mixed with water, and homogenization. fao.orgpublications.gc.cachromatographyonline.com Following extraction, a cleanup step is often necessary. Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is frequently employed. researchgate.net Cleanup sorbents such as primary secondary amine (PSA) are used to remove organic acids and sugars, while C18 is used to remove nonpolar interferences like fats and waxes. 111.203.20 Other methods have utilized solvent partitioning with hexane (B92381) followed by cleanup on Florisil or other solid-phase extraction (SPE) cartridges. publications.gc.caregulations.gov

The validation of these methods is essential to ensure their accuracy, precision, and robustness. Validation parameters typically include linearity, recovery, precision (expressed as relative standard deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). 111.203.20 Research has shown excellent performance for developed methods. For example, a chiral LC-MS/MS method for famoxadone enantiomers in tomato, apple, and grape demonstrated average recoveries between 89.8% and 109.4% with RSDs less than 9.5%. nih.gov A validated method for soil and water showed average recoveries within the required 70-120% range, with RSDs ≤20%. epa.gov

| Matrix | Analytical Technique | Average Recovery (%) | RSD (%) | LOQ | Reference |

|---|---|---|---|---|---|

| Tomato, Apple, Grape | UHPLC-MS/MS | 89.8 - 109.4 | <9.5 | ≤4 µg/kg | nih.gov |

| Spinach | HPLC-MS/MS | 80.8 - 96.5 | 4.8 - 13.4 | 1 µg/kg | 111.203.20 |

| Soil | LC-ESI-MS/MS | 70 - 120 | ≤20 | 10 µg/kg | epa.gov |

| Water | LC-ESI-MS/MS | 70 - 120 | ≤20 | 0.1 µg/L | epa.gov |

| Grapes, Cereals | HPLC-UV/MS | 74 - 109 | ≤21 | 0.02 mg/kg | fao.org |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-famoxadone |

| Acetonitrile |

| Ammonium acetate |

| Ethanol |

| Famoxadone |

| Formic acid |

| Hexane |

| Methanol |

Applications of R Famoxadone in Fundamental Research and Resistance Studies

(R)-Famoxadone as a Chemical Probe or Reference Compound in Biological Studies

While not always formally defined as a "chemical probe" in all literature, this compound and its racemate are utilized as reference compounds in biological and toxicological studies to investigate the mechanisms of mitochondrial inhibition and fungicide resistance. nih.govmdpi.com In this context, famoxadone (B114321) serves as a tool to probe the structure and function of the QoI binding site on cytochrome b. ebi.ac.uk

Studies use famoxadone to establish baseline sensitivity profiles for various fungal pathogens. frac.info These baselines are critical reference points for monitoring shifts in fungal populations toward resistance. frac.info For instance, famoxadone is employed in comparative studies alongside other QoI fungicides like azoxystrobin (B1666510) and fenamidone (B155076) to assess the selection pressure they exert on pathogens such as Plasmopara viticola. nih.govresearchgate.net Such research helps elucidate the relative risk and dynamics of resistance development associated with different chemical structures that share a common mode of action. frac.info The use of famoxadone in these experimental systems allows researchers to explore the specific interactions at the molecular target site and understand how genetic mutations affect fungicide binding and efficacy.

Investigating Stereoselectivity in Biological Systems Beyond Fungicidal Activity

The two enantiomers of famoxadone, (R)- and (S)-famoxadone, exhibit stereoselectivity, meaning they have different biological activities and toxicities in various organisms. This extends beyond their intended fungicidal effects to non-target organisms, which is a key area of investigation for environmental risk assessment.

Research has yielded conflicting findings regarding which enantiomer possesses higher fungicidal activity. One body of research indicates that R-(-)-famoxadone has significantly higher bioactivity against several key phytopathogens compared to the S-(+)-enantiomer. nih.govresearchgate.netresearchgate.net This same research found that R-(-)-famoxadone was also substantially more toxic to the non-target earthworm Eisenia foetida. researchgate.netresearchgate.net Conversely, other studies report that S-famoxadone is the more effective enantiomer against certain pathogens. ebi.ac.uknih.gov These studies also found that R-famoxadone demonstrated higher toxicity than the S-enantiomer towards several non-target aquatic organisms. nih.gov

These differing stereoselective effects are crucial for a comprehensive understanding of the compound's environmental impact. The use of a single, more active enantiomer could potentially reduce the environmental load, but its specific toxicological profile for non-target species must be carefully considered.

Table 1: Comparative Bioactivity and Toxicity of Famoxadone Enantiomers

This table summarizes conflicting research findings on the stereoselective effects of famoxadone enantiomers.

| Organism/Target | Finding | Source(s) |

| Study Group A | ||

| Five Phytopathogens | Bioactivity of R-(-)-famoxadone is 2.7 to 178 times higher than S-(+)-famoxadone. | , nih.gov, researchgate.net, researchgate.net |

| Eisenia foetida (Earthworm) | Acute toxicity of R-(-)-famoxadone is 167 times greater than S-(+)-famoxadone. | , nih.gov, researchgate.net |

| Study Group B | ||

| Five Pathogens (e.g., Alternaria solani) | S-Famoxadone is 3.00 to 6.59 times more effective than R-famoxadone. | nih.gov |

| Selenastrum bibraianum (Alga) | R-Famoxadone is 1.80 to 6.40 times more toxic than S-famoxadone. | nih.gov |

| Daphnia magna (Aquatic Invertebrate) | R-Famoxadone is 1.80 to 6.40 times more toxic than S-famoxadone. | nih.gov |

| Danio rerio (Zebrafish) | R-Famoxadone is 100 times more toxic than S-famoxadone. | nih.gov |

| Cytochrome bc1 Complex | Only the (S)-enantiomer is reported to be active. | ebi.ac.uk |

Understanding Resistance Mechanisms to Quinone Outside Inhibitors and the Role of Enantiomers (e.g., G143A Mutation in Cytochrome b)

Quinone outside inhibitors (QoIs) are classified as high-risk fungicides because their single-site mode of action makes them prone to the development of resistance. frac.infosemanticscholar.org The most significant mechanism of resistance to QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene (cytb). researchgate.netfrac.info This mutation results in an amino acid substitution from glycine (B1666218) to alanine (B10760859) at position 143 (G143A). frac.infosemanticscholar.org The G143A mutation weakens the binding affinity between the fungicide and its target protein, reducing the fungicide's efficacy. semanticscholar.orgnih.gov

Famoxadone, as a member of the FRAC Code 11 group of fungicides, is affected by this resistance mechanism, and cross-resistance has been demonstrated among all members of this group. frac.infofrac.infowikipedia.org The impact of the G143A mutation on famoxadone's effectiveness is significant. In vitro studies have shown that while isolates of fungi without the mutation are sensitive, those carrying the G143A mutation exhibit high levels of resistance, with EC50 values often exceeding 100 µg/mL compared to less than 0.3 µg/mL for sensitive isolates. nih.gov

Interestingly, there is a discrepancy between computational and laboratory findings. In silico docking simulations have suggested that famoxadone could be a versatile binder to G143A-mutated cytochrome b. semanticscholar.orgnih.govresearchgate.net However, experimental results show that famoxadone is not broadly effective against G143A-mutated isolates in practice. nih.govresearchgate.net While the specific roles of the (R)- and (S)-enantiomers in binding to the G143A-mutated target are not fully detailed, the conflicting reports on which enantiomer is more biologically active suggest that stereochemistry likely plays a complex role in this interaction. ebi.ac.uknih.gov

Table 2: Efficacy of Famoxadone Against Botrytis cinerea Isolates With and Without the G143A Mutation

| Fungal Isolate | G143A Mutation Status | Famoxadone EC50 (µg/mL) | Resistance Level | Source |

| Isolate 1 | Absent | < 0.3 | Sensitive | nih.gov |

| Isolate 2 | Absent | < 0.3 | Sensitive | nih.gov |

| Isolate 3 | Absent | < 0.3 | Sensitive | nih.gov |

| Isolate 4 | Present | > 100 | Resistant | nih.gov |

| Isolate 5 | Present | > 100 | Resistant | nih.gov |

| Isolate NC7 | Present | 2.908 | Resistant | nih.gov |

Development of Strategies for Resistance Management Based on Stereochemical Insights

Given the high risk of resistance to QoI fungicides, effective management strategies are essential. afren.com.au The primary approach involves using fungicide mixtures and rotating products with different modes of action. nih.govafren.com.au Stereochemical insights into famoxadone can contribute to refining these strategies.

Understanding the differential activity and toxicity of the (R)- and (S)-enantiomers is the first step. If one enantiomer is significantly more potent against the target pathogen, as some studies suggest for R-famoxadone, developing single-enantiomer formulations could be a viable strategy. nih.gov This approach could potentially allow for lower application rates, which may reduce selection pressure and minimize the environmental impact on non-target organisms.

Furthermore, research has focused on identifying optimal fungicide partners for famoxadone to combat resistant strains. In silico simulations have been used to screen for non-QoI fungicides, such as thiram, that are effective against both wild-type and G143A-mutated versions of fungi. semanticscholar.orgnih.gov Combining famoxadone with a suitable partner fungicide in a mixture is a key strategy to delay the development of resistance. nih.govnih.gov The choice of the partner fungicide and its dose are critical factors in reducing selection pressure. nih.gov While current strategies often rely on the racemic mixture, a deeper understanding of how each enantiomer interacts with both the wild-type and resistant forms of cytochrome b could lead to the design of more sophisticated and sustainable resistance management programs.

Future Research Directions and Emerging Methodologies

Exploration of Novel Stereoselective Catalytic Systems for Famoxadone (B114321) Synthesis

The efficient and selective synthesis of the (R)-enantiomer of famoxadone is a critical objective for detailed toxicological and environmental studies. While methods for producing the active (S)-enantiomer are more established, future research is likely to focus on developing sophisticated catalytic systems tailored for the (R)-configuration. ebi.ac.uk

Current research highlights the potential of asymmetric synthesis to produce specific enantiomers. For instance, the synthesis of the oxazolidinone ring, the core structure of famoxadone, has been achieved with high enantioselectivity using various catalytic methods. organic-chemistry.orgchinesechemsoc.orgsioc-journal.cnnih.gov Future investigations could adapt and optimize these systems for (R)-famoxadone.

Key areas for exploration include:

Chiral Lewis Acids: The use of chiral Lewis acids, such as (R)-BINOL-titanium complexes, has been noted in the synthesis of the (S)-enantiomer. Future work could explore a library of chiral Lewis acids to selectively catalyze the formation of the (R)-enantiomer.

Transition-Metal Catalysis: Iridium-BiphPHOX catalysts have been successfully used for the enantioselective hydrogenation of 5-aryl-2-oxazolones, yielding chiral 5-aryl-2-oxazolidinones. sioc-journal.cn Tailoring such iridium complexes or exploring other transition metals like rhodium, ruthenium, or palladium could offer new pathways to this compound.

Organocatalysis: Organocatalysts, which are metal-free small organic molecules, represent a burgeoning field in asymmetric synthesis. organic-chemistry.orgnih.gov Their application to the synthesis of chiral oxazolidinones is an area ripe for development, potentially offering milder reaction conditions and different selectivity profiles compared to metal-based catalysts. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) for stereoselective transformations is another promising direction. Enzymes can offer unparalleled enantioselectivity under environmentally benign conditions. Research could focus on identifying or engineering enzymes capable of selectively producing this compound or its precursors.

| Catalyst Type | Example Catalyst/System | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Chiral Lewis Acids | Modified (R)-BINOL-metal complexes | High enantioselectivity demonstrated for related structures. | |

| Transition-Metal Catalysts | Ir-BiphPHOX | Proven efficacy in asymmetric hydrogenation of oxazolone (B7731731) precursors. | sioc-journal.cn |

| Organocatalysts | Chiral phosphines or amines | Metal-free, potentially milder reaction conditions. | organic-chemistry.orgnih.gov |

| Biocatalysts | Engineered enzymes (e.g., ketoreductases, lipases) | High stereospecificity and environmentally friendly conditions. | jst.go.jp |

Advanced Spectroscopic and Imaging Techniques for Real-time Enantiomeric Monitoring in Biological Contexts

Understanding the fate and behavior of this compound in living systems requires advanced analytical techniques capable of real-time, in-situ monitoring of enantiomers. Traditional chromatographic methods, while accurate, often involve sample destruction and are not suitable for dynamic biological studies. americanpharmaceuticalreview.com

Emerging spectroscopic and imaging methods offer exciting possibilities:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. rsc.org Recent advances have made VCD more accessible and reliable for determining the handedness of molecules, opening doors for real-time monitoring of biochemical processes. rsc.org

Electronic Circular Dichroism Imaging (ECDi): This technique combines circular dichroism with microscopy, allowing for the spatial mapping of chiral molecules. diamond.ac.uk The use of synchrotron light sources has significantly enhanced the spatial resolution and reduced measurement times, making it a powerful tool for characterizing chiral molecules in complex matrices. diamond.ac.uk

Enantioselective Raman Spectroscopy (esR): A relatively new technique, esR has demonstrated the ability to distinguish between enantiomers in real-time. americanpharmaceuticalreview.com This method could be adapted for in-situ process monitoring and for quantifying the enantiomeric ratio in biological samples. americanpharmaceuticalreview.com

Chiral Single Molecule Localization Microscopy (chiralSMLM): This cutting-edge imaging technique allows for the selective detection and super-resolved mapping of the distribution of single chiral enantiomers within a cell. biorxiv.org Its application could provide unprecedented insights into the subcellular localization and interactions of this compound.

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Real-time monitoring of enantiomeric ratio in biochemical assays. | rsc.org |

| Electronic Circular Dichroism Imaging (ECDi) | Spatially resolved circular dichroism measurements. | Mapping the distribution of this compound in tissues. | diamond.ac.uk |

| Enantioselective Raman Spectroscopy (esR) | Raman scattering with analysis of light polarization changes. | In-situ, real-time quantification of this compound in environmental or biological samples. | americanpharmaceuticalreview.com |

| chiral Single Molecule Localization Microscopy (chiralSMLM) | Super-resolution imaging of single chiral molecules. | Visualizing the subcellular localization and interactions of this compound. | biorxiv.org |

Integrated Computational and Experimental Approaches for Chiral Compound Design

The synergy between computational modeling and experimental work is revolutionizing the design of chiral molecules. chiralpedia.comnih.gov For this compound, these integrated approaches can accelerate the understanding of its specific interactions and guide the development of related compounds with desired properties.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. While QSAR studies have been applied to fungicides, developing specific models for the enantiomers of famoxadone could help predict the toxicity and activity of novel analogues. fao.orgtandfonline.comacs.orgnih.govacs.org Hologram QSAR (HQSAR), which includes chirality as a parameter, would be particularly relevant. fao.orgtandfonline.com

Molecular Docking and Dynamics Simulations: These computational tools can predict how this compound binds to its target sites (like mitochondrial complex III) and off-target sites. researchgate.netresearchgate.netnih.gov Such simulations can elucidate the molecular basis for the differential activity and toxicity of the famoxadone enantiomers. nih.gov For example, molecular docking has been used to suggest that lower binding affinities of certain cytochrome P450 enzymes for this compound may lead to its preferential accumulation in mammals. nih.gov

AI and Machine Learning in Catalyst Design: Artificial intelligence and machine learning are increasingly being used to predict the outcomes of chemical reactions and to design new catalysts. chiralpedia.com These data-driven methods can screen vast numbers of potential catalysts for the stereoselective synthesis of this compound, significantly reducing the time and resources required for experimental trials. chiralpedia.comchemrxiv.org

Broader Implications of Famoxadone Enantiomerism for Related Chemical Classes

The study of this compound has wider implications for the understanding of other chiral agrochemicals and pharmaceuticals, particularly those within the oxazolidinone class and those that act as mitochondrial complex III inhibitors. researchgate.netresearchgate.netresearchgate.net

Key areas of broader impact include:

Q & A

Q. What analytical methods are recommended for detecting (R)-famoxadone and its metabolites in crops and soil?

A modified QuEChERS extraction method coupled with HPLC-MS/MS is widely used for simultaneous quantification of this compound and metabolites like IN-E8S72 and IN-WR791. This approach achieves high sensitivity (LOQs ≤0.01 mg/kg) and recovery rates (75–110%) in tomato and soil matrices. Validation parameters, including precision (RSD <15%) and linearity (R² ≥0.99), ensure reliability for residue dynamics studies .

Q. What factors influence the dissipation kinetics of this compound in agricultural systems?

Dissipation is primarily governed by climatic conditions (e.g., rainfall, sunlight) and crop growth stages. For instance, first-order kinetics (half-life: 3.4–5.2 days) better fit this compound dissipation in 2015, while second-order kinetics (half-life: 2.4–3.0 days) were more suitable in 2016 due to differing weather patterns. These variations highlight the need for multi-year field trials to capture environmental dependencies .

Q. How are harvest and human intake fractions (hF, iF) calculated for this compound?

The hF (fraction of applied pesticide in harvested crops) and iF (fraction ingested by humans) are modeled using field data and dynamiCROP simulations. For this compound, hF was 7.4 g/ha, while iF averaged ~0.1% of applied mass, equivalent to 1 g intake per kg applied. These metrics integrate residue degradation rates, crop uptake efficiency, and dietary exposure pathways .

Q. What are the primary metabolites of this compound, and how are they monitored?

Oxathiapiprolin metabolites IN-E8S72 and IN-WR791 are key degradation products analyzed alongside this compound. Their persistence in tomatoes and soil is tracked using the same HPLC-MS/MS protocol, with detection limits ensuring compliance with maximum residue limits (MRLs) .

Advanced Research Questions

Q. How do first- and second-order kinetic models compare in explaining this compound dissipation under variable climatic conditions?

Model selection depends on environmental stability: first-order kinetics suit stable conditions (2015: R²=0.86, SE=0.25), whereas second-order models better capture accelerated degradation under fluctuating humidity and temperature (2016: R²=0.82, SE=0.27). Discrepancies in model fit (deviation: 0.0033–0.121) suggest unaccounted variables like microclimatic effects or microbial activity .

Q. What methodological considerations are critical when integrating dynamiCROP with experimental residue data?

Key parameters include soil-plant partition coefficients, translocation rates, and time-dependent degradation. dynamiCROP validation against 2015–2016 field data showed strong correlation (R²=0.81–0.92), but required calibration for soil organic matter and irrigation practices. Model accuracy improves with hourly weather data and crop-specific uptake parameters .